molecular formula C21H22ClN5O3S2 B2571897 (4-Chloro-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 866345-71-3

(4-Chloro-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2571897
CAS No.: 866345-71-3
M. Wt: 492.01
InChI Key: APGYWENGIMQFNZ-UHFFFAOYSA-N
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Description

(4-Chloro-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22ClN5O3S2 and its molecular weight is 492.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research on related pyridine derivatives has shown the synthesis of novel compounds with variable and modest antimicrobial activity against investigated strains of bacteria and fungi, indicating the potential utility of such molecules in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction and Receptor Binding

  • Studies on compounds with similar structures have explored their interactions with receptors, such as the CB1 cannabinoid receptor. These investigations have led to the development of unified pharmacophore models and three-dimensional quantitative structure-activity relationship (QSAR) models, which are crucial for understanding the molecular basis of receptor-ligand interactions and designing compounds with specific pharmacological profiles (Shim et al., 2002).

Anticonvulsant Agents

  • The design and synthesis of novel derivatives targeting the sodium channel as potential anticonvulsant agents have been documented. This research indicates the importance of structural modification in enhancing the efficacy of compounds in preclinical models, suggesting the potential for these compounds in treating neurological disorders (Malik & Khan, 2014).

Drug Discovery and Development

  • In the domain of drug discovery, there's a continuous effort to synthesize and evaluate novel compounds for their therapeutic potential. This includes assessing their anticancer, antimicrobial, and antipsychotic activities through in vitro and in vivo studies. The process involves characterizing these compounds using various spectroscopic techniques and evaluating their biological activities against specific targets (Katariya, Vennapu, & Shah, 2021).

Properties

IUPAC Name

[4-chloro-3-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3S2/c22-15-5-4-14(11-16(15)24-21-25-17-12-32(29,30)13-18(17)31-21)20(28)27-9-7-26(8-10-27)19-3-1-2-6-23-19/h1-6,11,17-18H,7-10,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGYWENGIMQFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)NC4=NC5CS(=O)(=O)CC5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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